molecular formula C11H10ClN5OS3 B11403295 5-chloro-2-(methylsulfanyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

5-chloro-2-(methylsulfanyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

Cat. No.: B11403295
M. Wt: 359.9 g/mol
InChI Key: HFMBKKUPRQNOQU-UHFFFAOYSA-N
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Description

5-chloro-2-(methylsulfanyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(methylsulfanyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: The pyrimidine core can be synthesized by reacting appropriate starting materials under specific conditions, such as heating with a base.

    Introduction of the chloro group: Chlorination of the pyrimidine core is achieved using reagents like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).

    Attachment of the methylsulfanyl group: The methylsulfanyl group is introduced through nucleophilic substitution reactions using methylthiol (CH3SH) or related reagents.

    Formation of the thiadiazole moiety: The thiadiazole ring is constructed by cyclization reactions involving appropriate precursors, such as thiosemicarbazide and carbon disulfide (CS2).

    Coupling of the thiadiazole and pyrimidine units: The final step involves coupling the thiadiazole moiety with the pyrimidine core under suitable conditions, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(methylsulfanyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid (CH3COOH) as solvent.

    Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.

    Substitution: Amines, thiols, dimethylformamide (DMF) as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

5-chloro-2-(methylsulfanyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-(methylsulfanyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide
  • 5-chloro-2-(methylsulfanyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide
  • 5-chloro-2-(ethylsulfanyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

Uniqueness

The uniqueness of 5-chloro-2-(methylsulfanyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C11H10ClN5OS3

Molecular Weight

359.9 g/mol

IUPAC Name

5-chloro-2-methylsulfanyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C11H10ClN5OS3/c1-3-4-20-11-17-16-10(21-11)15-8(18)7-6(12)5-13-9(14-7)19-2/h3,5H,1,4H2,2H3,(H,15,16,18)

InChI Key

HFMBKKUPRQNOQU-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC=C)Cl

Origin of Product

United States

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